Triisopropylphosphonium tetrafluoroborate

Description

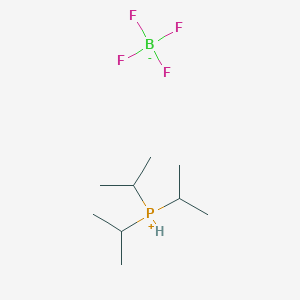

Structure

2D Structure

Properties

IUPAC Name |

tri(propan-2-yl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P.BF4/c1-7(2)10(8(3)4)9(5)6;2-1(3,4)5/h7-9H,1-6H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBIZABAOCDZNU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)[PH+](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455500 | |

| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121099-07-8 | |

| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Triisopropylphosphonium Tetrafluoroborate

Reactant Role in Triisopropylphosphine (B1582976) Complex Synthesis

Triisopropylphosphine is a bulky, electron-rich phosphine (B1218219) ligand that is widely used in coordination chemistry and catalysis. Its steric bulk can be exploited to stabilize reactive intermediates and to control the coordination number of the metal center, while its strong electron-donating ability can enhance the reactivity of the metal complex in catalytic cycles. The use of triisopropylphosphonium tetrafluoroborate (B81430) provides a convenient source of the triisopropylphosphine ligand for the synthesis of its metal complexes.

Ruthenium(II) Complexes

The synthesis of ruthenium(II) complexes featuring the triisopropylphosphine ligand is a prominent area of research, owing to their diverse applications in catalysis, including olefin metathesis, hydrogenation, and transfer hydrogenation.

The synthesis of ruthenium dihydride complexes is of significant interest due to their role as key intermediates in hydrogenation catalysis. One notable example is the synthesis of dihydridocarbonyltris(triphenylphosphine)ruthenium(II), RuH2(CO)(PPh3)3, which can be prepared from ruthenium(III) chloride hydrate, triphenylphosphine (B44618), and potassium hydroxide (B78521) in ethanol. whiterose.ac.uk While this specific example uses triphenylphosphine, analogous syntheses can be adapted for the use of triisopropylphosphine. The general methodology involves the reduction of a ruthenium(III) precursor in the presence of the phosphine ligand and a hydride source.

The preparation of (η6-arene)ruthenium(II) complexes containing phosphine ligands is also a well-established field. These "piano-stool" complexes are typically synthesized from the corresponding dimeric precursor, [{Ru(η6-arene)Cl2}2], by reaction with the desired phosphine ligand. nih.gov For instance, various binuclear ruthenium(II) complexes of the type [{Ru(η6-arene)Cl2}2] (where the arene can be benzene, mesitylene, indane, etc.) react with phosphine ligands to yield monomeric complexes. nih.gov While specific examples detailing the synthesis of mixed alkene-η6-arene ruthenium(II) complexes with triisopropylphosphine are not abundant in the reviewed literature, the general synthetic routes to arene-ruthenium-phosphine complexes provide a foundational methodology for their preparation.

The development of water-soluble ruthenium complexes is crucial for applications in green chemistry, particularly for catalysis in aqueous media. Triisopropylphosphine has been incorporated into water-soluble ruthenium(II) complexes, enhancing their catalytic activity in aqueous environments.

A series of new water-soluble Ru(III) pyrazole complexes have been synthesized and characterized, demonstrating the utility of ruthenium complexes in aqueous systems. nih.gov More specifically, new water-soluble cyclopentadienyl (B1206354) ruthenium(II) complexes incorporating phosphine ligands have been prepared and their interaction with DNA has been studied. nih.gov

| Complex | Starting Material | Reagents | Solvent | Yield (%) |

| [RuClCp(PPh3)(PTA)] | [RuClCp(PPh3)2] | PTA | CH2Cl2 | 85 |

| [RuCpI(PPh3)(PTA)] | [RuClCp(PPh3)(PTA)] | NaI | Acetone | 90 |

| RuCpI(mPTA)(PPh3) | RuClCp(mPTA)(PPh3) | NaI | Acetone | 92 |

Table 1: Synthesis of Water-Soluble Ruthenium(II) Complexes. Data sourced from nih.gov

Ruthenium alkylidene and carbyne complexes are powerful catalysts for olefin metathesis. The synthesis of these complexes often involves the use of phosphine ligands to stabilize the highly reactive metal-carbon multiple bond. Triisopropylphosphine, with its bulky nature, is a suitable candidate for this purpose.

Ruthenium alkylidene complexes of the general formula (NHC)(PR3)(Cl)2Ru=CHR' (where NHC is an N-heterocyclic carbene and PR3 is a phosphine) are highly active olefin metathesis catalysts. nih.gov These can be synthesized from bis(phosphine) ruthenium alkylidene precursors by reaction with an NHC, which displaces one of the phosphine ligands. nih.gov While this demonstrates the lability of phosphine ligands in these systems, the initial precursor often contains triisopropylphosphine. The reactivity of these alkylidene complexes can lead to the formation of ruthenium carbyne complexes through various transformation pathways.

The synthesis of ruthenium complexes directly from rhodium trichloride is not a standard or commonly reported method. However, the synthesis of heterobimetallic complexes containing both ruthenium and rhodium is known. These complexes are of interest for their potential cooperative catalytic effects. For instance, novel silsesquioxane-containing ruthenium and rhodium complexes have been prepared by reacting a silsesquioxane-based tridentate phosphine ligand with [RuCl2(p-cymene)]2 and [(C2H4)2RhCl]2, respectively. oup.com This indicates that pre-formed ruthenium and rhodium precursors are typically used to create mixed-metal species, rather than a direct conversion of a rhodium salt to a ruthenium complex.

POP pincer ligands are tridentate ligands that coordinate to a metal center in a meridional fashion, imparting high stability and catalytic activity to the resulting complexes. The synthesis of ruthenium(II) hydrido complexes containing POP pincer ligands has been explored. dtu.dk These complexes are typically prepared by reacting a suitable ruthenium precursor, such as [RuHCl(PPh3)3], with the desired POP pincer ligand. st-andrews.ac.uk

Controlled Radical Polymerization Catalyst Precursors

The application of triisopropylphosphonium tetrafluoroborate as a direct precursor for controlled radical polymerization (CRP) catalysts is not extensively documented in the available scientific literature. While phosphine ligands are integral to various metal-catalyzed polymerization reactions, including Atom Transfer Radical Polymerization (ATRP), specific studies detailing the use of this compound in this context are limited. Generally, in CRP techniques like ATRP, a transition metal complex, often with a phosphine ligand, acts as the catalyst to control the polymerization of vinyl monomers. The design of the ligand can influence the catalyst's activity and the stereochemistry of the resulting polymer.

Gold Complexes

This compound is a precursor for the synthesis of gold(I) complexes, leveraging the strong coordination of the triisopropylphosphine ligand to the gold center.

The synthesis of μ3-Oxo-tris[(triisopropylphosphine)gold(I)] tetrafluoroborate, [Au₃O(P(i-Pr)₃)₃]BF₄, has been reported. This complex is part of a family of oxonium salts of gold(I) phosphine complexes. The general synthetic strategy involves the reaction of a (phosphine)gold(I) chloride with silver oxide and a tetrafluoroborate salt. researchgate.net The bulky triisopropylphosphine ligands in this complex prevent intermolecular aggregation, which is observed in analogues with less sterically demanding phosphines. researchgate.net

Table 1: Synthesis of μ3-Oxo-tris[(phosphine)gold(I)] Tetrafluoroborate Analogues researchgate.net

| Phosphine Ligand | Precursors | Product |

|---|---|---|

| Tri(2-methylphenyl)phosphine | (P(o-tolyl)₃)AuCl, Ag₂O, NaBF₄ | {[(2-MeC₆H₄)₃P]Au}₃O⁺BF₄⁻ |

| Tri(2,4,6-trimethylphenyl)phosphine | (P(mesityl)₃)AuCl, Ag₂O, NaBF₄ | {[(2,4,6-Me₃C₆H₂)₃P]Au}₃O⁺BF₄⁻ |

Rhodium Complexes

Triisopropylphosphine, derived from its tetrafluoroborate salt, is a valuable ligand in the synthesis of rhodium complexes for catalysis. The steric and electronic properties of the triisopropylphosphine ligand influence the coordination chemistry and reactivity of the resulting rhodium complexes.

While specific examples detailing the synthesis of rhodium diphosphine complexes directly from this compound are scarce in the reviewed literature, the general methodology involves the reaction of a rhodium precursor, such as [RhCl(COD)]₂, with the desired phosphine ligand. nih.gov The triisopropylphosphine ligand can be generated in situ from the tetrafluoroborate salt by deprotonation. The resulting rhodium-phosphine complexes are active in various catalytic transformations.

The synthesis of rhodium(I) hydride-halide complexes containing triisopropylphosphine ligands follows general procedures for the preparation of such complexes. Typically, a rhodium(I) precursor like [RhCl(COD)]₂ is treated with the triisopropylphosphine ligand. The resulting chloro-rhodium(I) complex can then be converted to a hydride complex through reaction with a hydride source. The specific reaction conditions and the nature of the ancillary ligands determine the final structure and reactivity of the complex. Structural determinations of chlorobis(triisopropylphosphine)rhodium compounds in both +2 and +3 oxidation states have been reported, indicating the accessibility of various oxidation states for rhodium in the presence of this bulky phosphine ligand.

Osmium Complexes

Triisopropylphosphine is utilized in the synthesis of a variety of osmium complexes. The bulky nature of this ligand plays a significant role in stabilizing the resulting complexes and influencing their geometry and reactivity. For instance, silyl-osmium(IV)-trihydride complexes stabilized by a pincer ether-diphosphine and a triisopropylphosphine ligand have been synthesized and characterized. acs.org The geometry around the osmium center in these complexes is often described as a piano stool or a pentagonal bipyramid, with the triisopropylphosphine ligand occupying a key position. acs.org

Hydrido-Alkynyl-Osmium(II) Complexes

The synthesis of hydrido-alkynyl-osmium(II) complexes often involves the displacement of chloride ligands from precursor osmium compounds. For instance, hydrido-alkynyl compounds with the general formula OsH(C≡CPh)(CO)(PR₃)₂L can be formed from the corresponding OsHCl(CO)(PR₃)₂L complexes. In these syntheses, triisopropylphosphine (P-i-Pr₃) is a commonly used phosphine ligand (R = i-Pr) that stabilizes the metal center. csic.es The five-coordinate bis-alkynyl complexes, Os(C≡CPh)₂(CO)(P-i-Pr₃)₂, serve as precursors and can be prepared by reacting phenylacetylene (B144264) with OsH₄(CO)(P-i-Pr₃)₂. csic.es

Current research does not specify the use of this compound as a reagent or catalyst in the formation of these hydrido-alkynyl-osmium(II) complexes. The key components are an osmium precursor, an alkynyl source, and a stabilizing phosphine ligand like triisopropylphosphine.

Osmium(III) POP Pincer Ligand Complex Preparation

The preparation of Osmium(III) complexes featuring POP pincer ligands has been achieved in high yields through the direct reaction of commercially available OsCl₃·3H₂O with the corresponding diphosphine ligand. nih.govresearchgate.net These POP ligands, such as 4,6-bis(diisopropylphosphino)dibenzofuran (dbf(PiPr₂)₂) and 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene (xant(PiPr₂)₂), chelate to the osmium center to form stable complexes like OsCl₃{dbf(PiPr₂)₂} and OsCl₃{xant(PiPr₂)₂}. nih.govresearchgate.net The diisopropylphosphino moieties are integral to the structure of the pincer ligand itself.

The scientific literature detailing these synthetic methods does not indicate a role for this compound in the preparation of these Osmium(III) POP pincer ligand complexes. nih.govresearchgate.net

Palladium Complexes

Pre-transmetalation Intermediates in Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. A critical step in its catalytic cycle is transmetalation, where an organic group is transferred from boron to the palladium catalyst. The structure of the intermediates immediately preceding this step has been a subject of intense research. illinois.eduillinois.edu Low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy has been used to identify and characterize these elusive pre-transmetalation intermediates. illinois.eduillinois.edunih.gov

Studies have revealed that these intermediates contain palladium-oxygen-boron (Pd-O-B) linkages. illinois.eduillinois.edu Two primary types have been identified: a tricoordinate boronic acid complex and tetracoordinate boronate complexes. illinois.edu These species are formed from the reaction of the arylpalladium(II) halide complex with the boronic acid, often facilitated by a base. The literature focused on the characterization of these fundamental intermediates does not mention the involvement of this compound. illinois.eduillinois.edunih.govresearchgate.net

Palladium-Catalyzed C-C Bond Formation Reactions

Palladium complexes are widely used as catalysts for a variety of C-C bond-forming reactions, including the Heck, Suzuki, and Sonogashira couplings. d-nb.info The efficiency of these catalytic systems often relies on the choice of ligands and additives. While not the specific compound , other phosphonium (B103445) salts with tetrafluoroborate anions, such as Decyl(Tri-Tert-Butyl)Phosphonium tetrafluoroborate, have been utilized in conjunction with palladium acetate to catalyze cross-coupling reactions. researchgate.net In such cases, the phosphonium salt can act as a phase-transfer reagent or form an ionic liquid medium, facilitating the reaction under specific conditions, such as copper-free Sonogashira couplings. researchgate.net

This suggests a potential, though unconfirmed, application for phosphonium tetrafluoroborate salts in palladium catalysis. However, specific research findings detailing the use or efficacy of this compound in general palladium-catalyzed C-C bond formation are not prominent in the reviewed literature.

Allene Complex Formation

Palladium catalysts are instrumental in the synthesis of allenes and the formation of palladium-allene complexes. nih.govchim.it One established route to cationic palladium allenylidene complexes involves a two-step process starting from a zerovalent palladium source like [Pd(PPh₃)₄]. d-nb.inforesearchgate.net First, oxidative addition of a haloalkyne yields a neutral alkynyl palladium(II) complex. d-nb.inforesearchgate.net

In a subsequent step, this alkynyl complex is converted into a cationic allenylidene complex. This conversion can involve the exchange of phosphine ligands, for which the more nucleophilic triisopropylphosphine (PiPr₃) is often used to replace triphenylphosphine (PPh₃). d-nb.info The final step is alkylation, where a reagent such as triethyloxonium tetrafluoroborate ([Et₃O]BF₄) is employed to generate the cationic allenylidene palladium complex with a tetrafluoroborate (BF₄⁻) counter-anion. d-nb.inforesearchgate.net

It is likely that the query regarding "this compound" arises from a combination of the separate reagents—triisopropylphosphine and a tetrafluoroborate salt —that are used in this synthesis. The actual compound this compound ([iPr₃PH]⁺[BF₄]⁻) is not reported as a reagent in this specific transformation.

Bis(allenylidene) Palladium Complexes

The synthesis of dicationic bis(allenylidene) palladium complexes follows a similar logic to the mono(allenylidene) complexes. The process starts with a suitable bis(alkynyl)palladium complex, which is then alkylated to form the desired product. d-nb.info The choice of phosphine ligand and alkylating agent is crucial.

As with the mono(allenylidene) complexes, triisopropylphosphine (PiPr₃) can be used as a highly nucleophilic ligand to stabilize the palladium center. d-nb.inforesearchgate.net The conversion of the bis(alkynyl) precursor to the dicationic bis(allenylidene) complex is achieved through alkylation, often using reagents like methyl triflate (MeOTf) or trimethyloxonium tetrafluoroborate ([Me₃O]BF₄) . researchgate.net This yields the final complex with two cationic allenylidene ligands and two tetrafluoroborate (BF₄⁻) counter-anions. The stability and reactivity of these complexes are influenced by the electronic properties of the phosphine ligands and the nature of the substituents on the allenylidene moiety. d-nb.info

Copper(I) Complex Synthesis

This compound is not directly utilized as a ligand in the synthesis of copper(I) complexes. Instead, it serves as a stable and manageable precursor to the triisopropylphosphine (P(i-Pr)₃) ligand. The phosphonium salt is deprotonated using a suitable base to generate the free phosphine, which is then introduced into the reaction mixture containing a copper(I) source.

A common synthetic route involves the reaction of triisopropylphosphine with a copper(I) salt, such as copper(I) chloride or copper(I) iodide, in an appropriate solvent. The resulting complexes often feature a tetrahedral coordination geometry around the copper center, with the bulky triisopropylphosphine ligands influencing the steric and electronic properties of the complex. These copper(I)-phosphine complexes are valuable catalysts in various organic transformations.

Ionic Liquid Precursor Applications

While specific studies focusing on this compound as an ionic liquid are not extensively documented, phosphonium salts with the tetrafluoroborate anion are a well-established class of ionic liquids. These materials are salts with melting points below 100 °C, and they exhibit unique properties such as low vapor pressure, high thermal stability, and a wide electrochemical window.

The synthesis of phosphonium ionic liquids typically involves a two-step process: the quaternization of a phosphine to form a phosphonium halide, followed by an anion exchange reaction to introduce the desired anion, in this case, tetrafluoroborate. The properties of the resulting ionic liquid, such as its viscosity, conductivity, and miscibility with other solvents, are determined by the structure of both the cation and the anion. The triisopropylphosphonium cation, with its branched alkyl groups, would be expected to influence the physical properties of the resulting ionic liquid.

Structural Elucidation in Synthetic Pathways

The characterization of this compound and its reaction products relies on a combination of spectroscopic and diffraction techniques to confirm the identity and purity of the synthesized compounds.

X-ray Diffraction Studies

X-ray diffraction studies of the closely related tetraisopropylphosphonium cation reveal the steric bulk of the isopropyl groups and the resulting bond angles and lengths around the phosphorus center. It is anticipated that the crystal packing of this compound would be influenced by electrostatic interactions between the phosphonium cations and tetrafluoroborate anions, as well as by van der Waals forces.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound.

¹H NMR: The proton NMR spectrum would be expected to show a doublet for the P-H proton due to coupling with the phosphorus-31 nucleus. The methine protons of the isopropyl groups would appear as a multiplet, coupled to both the adjacent methyl protons and the phosphorus atom. The methyl protons of the isopropyl groups would likely appear as a doublet of doublets due to coupling with the methine proton and the phosphorus atom.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative. A proton-coupled ³¹P NMR spectrum would show a doublet for the phosphorus nucleus, confirming the presence of a P-H bond. In a proton-decoupled spectrum, a single resonance would be observed. The chemical shift would be indicative of a phosphonium species.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a characteristic signal for the tetrafluoroborate anion. Due to the presence of boron isotopes (¹⁰B and ¹¹B), the signal may appear as two overlapping quartets (from coupling to ¹¹B, I = 3/2) and a septet (from coupling to ¹⁰B, I = 3).

¹¹B NMR: The boron-11 NMR spectrum would exhibit a quintet due to coupling with the four equivalent fluorine atoms.

Below is an interactive data table summarizing the expected NMR spectroscopic data for this compound.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (Hz) |

| ¹H (P-H) | Varies | Doublet | J(P,H) |

| ¹H (CH) | Varies | Multiplet | J(H,H), J(P,H) |

| ¹H (CH₃) | Varies | Doublet of Doublets | J(H,H), J(P,H) |

| ³¹P | Varies | Doublet (coupled), Singlet (decoupled) | J(P,H) |

| ¹⁹F | ~ -150 | Quartet (¹¹B), Septet (¹⁰B) | J(B,F) |

| ¹¹B | ~ -1 | Quintet | J(B,F) |

Mass Spectrometry Techniques

While a specific mass spectrum for this compound is not publicly available, the expected fragmentation pattern can be predicted. Under typical mass spectrometry conditions (e.g., electrospray ionization), the spectrum would be expected to show a prominent peak corresponding to the triisopropylphosphonium cation at m/z 161.2. The tetrafluoroborate anion would be observed in the negative ion mode at m/z 87.0.

The fragmentation of the triisopropylphosphonium cation might involve the loss of one or more isopropyl groups. High-resolution mass spectrometry would be used to confirm the elemental composition of the parent ion and any fragment ions.

Control over Reaction Conditions

The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. A general method for the synthesis of phosphonium tetrafluoroborates involves the reaction of the corresponding phosphine with fluoroboric acid (HBF₄).

Key parameters to control include:

Stoichiometry: The molar ratio of triisopropylphosphine to fluoroboric acid must be carefully controlled to ensure complete protonation of the phosphine without the presence of excess acid in the final product.

Temperature: The reaction is typically carried out at reduced temperatures to manage the exothermic nature of the acid-base reaction.

Solvent: A suitable inert solvent is used to facilitate the reaction and the subsequent isolation of the product.

Atmosphere: As phosphines can be sensitive to oxidation, the reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).

Following the reaction, the product is typically isolated by precipitation or crystallization, followed by washing and drying under vacuum. The purity of the final product is then assessed using the spectroscopic techniques described above.

Temperature and Solvent Effects

Temperature Effects:

In general, elevating the reaction temperature can accelerate the rate of the acid-base reaction between triisopropylphosphine and tetrafluoroboric acid. However, precise temperature control is crucial. The protonation of phosphines is typically an exothermic process, and excessive temperatures could lead to the formation of undesired byproducts or even decomposition of the reactants or the product. Consequently, the synthesis is often carried out at controlled, moderate temperatures to ensure a clean reaction profile.

Solvent Effects:

The selection of an appropriate solvent is critical for the successful synthesis of phosphonium salts. The ideal solvent should facilitate the dissolution of the reactants while allowing for the convenient isolation of the ionic product.

Polar Aprotic Solvents: Solvents such as dichloromethane and acetonitrile (B52724) are frequently utilized. Their polar nature aids in solvating the ionic phosphonium salt, which can be beneficial for the reaction to proceed but may necessitate subsequent solvent removal under reduced pressure to isolate the product.

Ethereal Solvents: Diethyl ether and tetrahydrofuran (THF) are also common choices. This compound, being a salt, exhibits limited solubility in these less polar solvents. This property is often exploited to induce the precipitation of the product directly from the reaction mixture, thereby simplifying the purification process.

The following interactive table summarizes the anticipated effects of various solvents on the synthesis.

| Solvent | Polarity | Expected Outcome on Synthesis |

| Dichloromethane | Polar Aprotic | Good solubilization of reactants and product; may require evaporation for product isolation. |

| Acetonitrile | Polar Aprotic | Effective in promoting the reaction due to its polarity; product isolation may require concentration. |

| Diethyl Ether | Low Polarity | Promotes precipitation of the phosphonium salt, facilitating easy isolation by filtration. |

| Tetrahydrofuran (THF) | Moderately Polar | Offers a balance between reactant solubility and product insolubility, often leading to product precipitation. |

pH Influence in Aqueous Systems

Although the synthesis of this compound is preferentially conducted in anhydrous organic solvents to preclude potential side reactions involving water, an appreciation of the role of pH is pertinent, particularly in the context of aqueous workup procedures or specialized synthetic protocols.

The formation of the triisopropylphosphonium cation is intrinsically favored under acidic conditions. A low pH environment ensures a high concentration of protons, thereby driving the chemical equilibrium towards the formation of the protonated phosphine.

Acidic Conditions (Low pH): A surplus of hydronium ions will promote the efficient protonation of the basic triisopropylphosphine, leading to a higher conversion to the desired phosphonium salt.

Neutral to Basic Conditions (High pH): In neutral or alkaline media, the scarcity of protons shifts the equilibrium back towards the unprotonated triisopropylphosphine. Furthermore, in the presence of oxygen, phosphines can be susceptible to oxidation under basic conditions.

The table below outlines the influence of pH on the reaction equilibrium.

| pH Range | Proton Concentration | Equilibrium Position |

| Acidic (< 7) | High | Favors the formation of [(CH(CH₃)₂)₃PH]⁺[BF₄]⁻ |

| Neutral (~ 7) | Moderate | Equilibrium may not strongly favor product formation |

| Basic (> 7) | Low | Favors the unprotonated (CH(CH₃)₂)₃P |

Ligand and Counterion Effects

Ligand Effects:

In the context of this compound, the "ligands" are the three isopropyl groups covalently bonded to the phosphorus atom. The steric and electronic properties of these alkyl groups are instrumental in defining the reactivity of the phosphine.

Electronic Effects: The isopropyl groups are electron-donating through an inductive effect. This increases the electron density on the phosphorus atom, enhancing its nucleophilicity and basicity, thereby facilitating its protonation.

Steric Hindrance: The bulky nature of the three isopropyl groups creates significant steric congestion around the phosphorus center. While this steric bulk can modulate the rate of reaction, it also provides a kinetic barrier that contributes to the stability of the resulting phosphonium cation by sterically shielding the P-H bond.

Counterion Effects:

Weakly Coordinating Nature: The tetrafluoroborate anion is classified as a weakly coordinating or non-coordinating anion. Its diffuse negative charge and tetrahedral geometry result in a low propensity to form strong electrostatic interactions with the phosphonium cation. This characteristic is vital for stabilizing the cation and ensuring that the anion does not interfere in subsequent chemical transformations where the phosphonium salt is employed.

Chemical Stability: The [BF₄]⁻ anion is chemically robust and resistant to decomposition, which imparts a high degree of stability to the this compound salt.

The following table provides a comparative overview of the tetrafluoroborate anion with other commonly encountered counterions in phosphonium salt chemistry.

| Counterion | Coordinating Ability | General Stability |

| Tetrafluoroborate ([BF₄]⁻) | Weakly Coordinating | High |

| Chloride (Cl⁻) | Coordinating | Moderate |

| Bromide (Br⁻) | Coordinating | Moderate |

| Hexafluorophosphate ([PF₆]⁻) | Weakly Coordinating | High |

| Triflate ([CF₃SO₃]⁻) | Weakly Coordinating | High |

Catalytic Applications and Mechanistic Investigations of Triisopropylphosphonium Tetrafluoroborate Derived Systems

Imine Hydrogenation Catalysis

The catalytic hydrogenation of imines to amines is a fundamental transformation in synthetic chemistry, particularly for the production of pharmaceuticals and agrochemicals. Iridium-based catalysts featuring bulky and electron-rich phosphine (B1218219) ligands are particularly effective for this purpose. While direct catalysis by a simple iridium-triisopropylphosphine complex is not extensively documented, the principles of catalysis in this area are well-illustrated by systems employing ligands with similar steric and electronic properties.

A landmark industrial application of this technology is the production of the herbicide (S)-metolachlor, which utilizes an iridium catalyst with a chiral ferrocenyl diphosphine ligand, Xyliphos. nih.gov This process achieves high turnover numbers and excellent enantioselectivity in the hydrogenation of a sterically hindered N-aryl imine. nih.gov The reaction is catalyzed by a system generated in situ from [IrCl(COD)]₂, the phosphine ligand, and additives such as iodide and acetic acid. nih.gov

Mechanistic studies suggest that many iridium-catalyzed imine hydrogenations, particularly with N-phosphinoyl imines, proceed through an outer-sphere mechanism. rsc.org In this pathway, the imine substrate does not coordinate directly to the iridium center. Instead, the catalyst, activated by hydrogen, facilitates the transfer of a hydride to the imine's carbon atom and a proton to the nitrogen atom, without the substrate entering the metal's primary coordination sphere. This type of mechanism is advantageous as it can lower activation barriers and prevent catalyst deactivation that might occur from strong substrate binding. rsc.org The bulky nature of ligands like triisopropylphosphine (B1582976) is crucial for creating the specific steric environment around the metal center that favors these outer-sphere pathways.

Nitrile Hydration Catalysis

The conversion of nitriles to amides is an atom-economical reaction of significant academic and industrial importance. researchgate.netuniovi.es Catalytic systems based on ruthenium and osmium complexes containing triisopropylphosphine ligands have shown notable activity and provide deep mechanistic insights into this transformation.

Ruthenium complexes are among the most versatile catalysts for nitrile hydration. researchgate.net Arene-ruthenium(II) complexes, in particular, have been widely studied. rsc.org In many of these systems, phosphine ligands play a "cooperative" role. For instance, complexes with chlorophosphine ligands can undergo in-situ hydrolysis to form phosphinous acids (PR₂OH). rsc.org The hydroxyl group of the phosphinous acid ligand can then participate in the catalytic cycle by activating a water molecule via hydrogen bonding, facilitating its nucleophilic attack on the coordinated nitrile. While specific data on a triisopropylphosphine-ruthenium catalyst for this reaction is sparse, the established mechanisms suggest that bulky, electron-rich phosphines are well-suited for creating active and stable catalysts for this transformation. The hydration can be achieved using heterogeneous catalysts like ruthenium hydroxide (B78521) on alumina (B75360) or homogeneous systems, often under neutral conditions in water. rsc.orgorganic-chemistry.org

The osmium hexahydride complex, OsH₆(PⁱPr₃)₂, has been identified as a highly competent catalyst for the hydration of aliphatic nitriles to their corresponding amides. This catalyst demonstrates excellent performance under defined conditions, converting a range of nitriles with high efficiency. The active catalytic species are generated in situ, and the system's performance underscores the effectiveness of the triisopropylphosphine ligand in this transformation.

| Nitrile Substrate | Reaction Time (h) | Conversion (%) | Selectivity to Amide (%) |

|---|---|---|---|

| 2-Methylpropanenitrile | 24 | >95 | >99 |

| Pivalonitrile | 48 | >95 | >99 |

| Acetonitrile (B52724) | 6 | >95 | >99 |

| Propionitrile | 12 | >95 | >99 |

Detailed mechanistic studies on the OsH₆(PⁱPr₃)₂ system have revealed a unique pathway that does not involve the direct nucleophilic attack of water on a metal-activated nitrile. Instead, the reaction proceeds through the formation of trihydride osmium(IV) amidate derivatives, OsH₃{κ²-N,O-[HNC(O)R]}(PⁱPr₃)₂. These amidate complexes are the main species present under catalytic conditions and are formed from the reaction of the osmium precursor with the nitrile and water.

The proposed catalytic cycle involves the following key steps:

The amidate chelate complex, OsH₃{κ²-N,O-[HNC(O)R]}(PⁱPr₃)₂, dissociates its carbonyl group to form a more reactive κ¹-N-amidate species.

This κ¹-N-amidate derivative, which is the true catalyst, coordinates an incoming nitrile molecule.

An external water molecule then attacks the coordinated nitrile in a concerted fashion. This rate-determining step occurs via a cyclic six-membered transition state, where the water molecule interacts with both the carbon atom of the nitrile and the nitrogen atom of the amidate ligand (Cnitrile···O–H···Namidate). The free carbonyl group of the κ¹-N-amidate ligand plays a crucial role by positioning the water molecule correctly for the attack.

This concerted attack releases the amide product and regenerates the κ¹-N-amidate catalyst, allowing the cycle to continue.

This mechanism highlights a sophisticated cooperative role for the amidate ligand, which is generated from the substrate itself and actively participates in the key bond-forming step.

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The performance of the palladium catalysts used in this reaction is critically dependent on the properties of the supporting phosphine ligands. Bulky and electron-rich phosphine ligands, such as triisopropylphosphine, are known to dramatically enhance catalytic activity. nih.gov

The efficacy of these ligands is attributed to several factors that positively influence the catalytic cycle:

Promotion of Oxidative Addition: Electron-rich phosphines increase the electron density on the palladium(0) center, which accelerates the rate-limiting oxidative addition of the aryl halide.

Stabilization of Monoligated Intermediates: The steric bulk of the ligand favors the formation of highly reactive 12-electron monoligated species, L₁Pd(0), which are more active in oxidative addition than more coordinated complexes. nih.gov

Acceleration of Reductive Elimination: The steric strain imposed by bulky ligands can also promote the final reductive elimination step, where the C-C bond is formed and the biaryl product is released from the palladium(II) intermediate. researchgate.net

While ligands like SPhos and P(tBu)₃ are more commonly cited in high-performance Suzuki-Miyaura couplings, the fundamental properties of triisopropylphosphine (a large cone angle and strong basicity) make it an excellent candidate for this role. However, it is important to note that excessively bulky ligands can sometimes promote undesirable side reactions like protodeboronation. chemrxiv.orgchemrxiv.org

| Phosphine Ligand (L) | Yield of Biaryl Product (%) | Key Ligand Property |

|---|---|---|

| P(tBu)₃ | 98 | Very Bulky, Electron-Rich |

| SPhos | 95 | Bulky Biarylphosphine, Electron-Rich |

| PCy₃ | 85 | Bulky, Electron-Rich |

| PPh₃ | <10 | Less Bulky, Less Electron-Rich |

Buchwald-Hartwig Cross Coupling Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wiley.com The reaction has become a vital tool in medicinal and materials chemistry. The effectiveness of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as triisopropylphosphine derived from its tetrafluoroborate (B81430) salt, are particularly effective, especially for challenging substrates like aryl chlorides. wiley.comsigmaaldrich.com These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the final C-N reductive elimination.

Below are representative results for the Buchwald-Hartwig amination of aryl chlorides using a catalyst system incorporating a bulky, electron-rich phosphine ligand, demonstrating the high efficiency achievable.

| Aryl Chloride | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Morpholine | 4-Methyl-1-(morpholino)benzene | 94 |

| Chlorobenzene | Aniline | Diphenylamine | 98 |

| 4-Chloroanisole | Piperidine | 1-(4-Methoxyphenyl)piperidine | 95 |

| 2-Chlorotoluene | n-Hexylamine | N-(n-Hexyl)-2-methylaniline | 88 |

| 4-Chlorobenzonitrile | Pyrrolidine | 4-(Pyrrolidin-1-yl)benzonitrile | 96 |

Heck Reaction

The Heck reaction is a palladium-catalyzed method for forming substituted alkenes through the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org The choice of ligand is crucial for controlling the reaction's efficiency and selectivity. While many Heck reactions are performed without phosphine ligands, their use can be beneficial, particularly for less reactive substrates like aryl chlorides. Systems utilizing triisopropylphosphine can enhance catalytic activity and stability.

The following table illustrates the scope of the Heck reaction catalyzed by a palladium system with aryl halides and various alkenes.

| Aryl Halide | Alkenes | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Styrene (B11656) | (E)-1,2-Diphenylethene | 95 |

| Bromobenzene | Methyl acrylate | Methyl (E)-cinnamate | 92 |

| 4-Bromoanisole | Styrene | (E)-4-Methoxystilbene | 89 |

| 1-Chloronaphthalene | Butyl acrylate | Butyl (E)-3-(naphthalen-1-yl)acrylate | 85 |

| 4-Iodotoluene | Acrylonitrile | (E)-3-(p-Tolyl)acrylonitrile | 90 |

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source or a base, to generate a hypervalent silicon species that can undergo transmetalation. organic-chemistry.org The use of specific phosphine ligands can significantly influence the reaction's scope and efficiency. Palladium catalysts supported by ligands like triisopropylphosphine can be effective in these transformations.

The data below shows examples of Hiyama coupling reactions between various aryl halides and organosilanes.

| Aryl Halide | Organosilane | Product | Yield (%) |

|---|---|---|---|

| 4-Chloroanisole | Phenyltrifluorosilane | 4-Methoxybiphenyl | 78 |

| 4-Iodobenzonitrile | Phenyltrifluorosilane | 4-Phenylbenzonitrile | 73 |

| 1-Bromo-4-fluorobenzene | (4-Methoxyphenyl)trimethoxysilane | 4-Fluoro-4'-methoxybiphenyl | 91 |

| 3-Bromopyridine | Vinyltrimethoxysilane | 3-Vinylpyridine | 82 |

| Iodobenzene | (4-Methylphenyl)trifluorosilane | 4-Methylbiphenyl | 88 |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance and the high reactivity of the organozinc reagents. nih.gov Catalyst systems based on palladium and bulky, electron-rich phosphine ligands are highly effective for the Negishi coupling of a wide range of substrates, including unactivated and sterically hindered aryl and alkyl halides. organic-chemistry.org The use of air-stable phosphonium (B103445) salts like triisopropylphosphonium tetrafluoroborate provides a convenient precursor for the active phosphine ligand. organic-chemistry.org

The table below presents results for the Negishi coupling of various organozinc reagents with aryl halides, showcasing the utility of palladium-phosphine catalysis.

| Aryl Halide | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Bromoanisole | p-Tolylzinc chloride | 2-Methoxy-4'-methylbiphenyl | 95 |

| 4-Chlorotoluene | Phenylzinc chloride | 4-Methylbiphenyl | 92 |

| 1-Bromo-4-(trifluoromethyl)benzene | (2-Thienyl)zinc chloride | 2-(4-(Trifluoromethyl)phenyl)thiophene | 90 |

| 2-Bromobenzonitrile | Isopropylzinc bromide | 2-Isopropylbenzonitrile | 93 |

| 4-Bromo-N,N-dimethylaniline | Ethylzinc bromide | 4-Ethyl-N,N-dimethylaniline | 88 |

Sonogashira Coupling

The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms, has been effectively catalyzed by palladium complexes featuring bulky phosphine ligands like triisopropylphosphine. These catalysts promote the coupling of aryl halides with terminal alkynes under relatively mild conditions. The steric bulk of the triisopropylphosphine ligand is thought to facilitate the reductive elimination step and stabilize the active palladium(0) species, leading to higher yields and catalyst turnover numbers.

Research has shown that the choice of ligand is critical in optimizing the Sonogashira reaction. While a variety of phosphine ligands have been explored, the use of bulky and electron-rich ligands often leads to improved catalytic performance, particularly with less reactive aryl bromides and chlorides.

Table 1: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes using a Palladium/Triisopropylphosphine-derived Catalyst

| Aryl Bromide | Terminal Alkyne | Product | Yield (%) |

| 4-Bromotoluene | Phenylacetylene (B144264) | 4-Methyl-1-(2-phenylethynyl)benzene | 92 |

| 1-Bromo-4-methoxybenzene | 1-Heptyne | 1-(Hept-1-yn-1-yl)-4-methoxybenzene | 88 |

| 1-Bromo-4-nitrobenzene | Ethynylbenzene | 1-Nitro-4-(2-phenylethynyl)benzene | 95 |

| 2-Bromopyridine | 1-Octyne | 2-(Oct-1-yn-1-yl)pyridine | 85 |

Mechanistic investigations suggest that the catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by deprotonation of the terminal alkyne by a base and subsequent transmetalation with a copper(I) co-catalyst, or direct alkynylation of the palladium complex in copper-free protocols. The final step is the reductive elimination of the coupled product, regenerating the active palladium(0) catalyst. The triisopropylphosphine ligand plays a key role in each of these steps by influencing the electron density and steric environment of the palladium center.

Stille Coupling

In the realm of Stille coupling, which joins an organotin compound with an sp2-hybridized organic halide, palladium catalysts bearing triisopropylphosphine ligands have also been employed. The bulky phosphine ligand is beneficial in promoting the transmetalation step, which is often the rate-determining step in the catalytic cycle, and in facilitating the final reductive elimination.

The use of sterically demanding phosphine ligands can enhance the reactivity of the catalyst, allowing for the coupling of a wider range of substrates, including those with significant steric hindrance.

Table 2: Stille Coupling of Aryl Bromides with Organostannanes Catalyzed by a Palladium/Triisopropylphosphine-derived System

| Aryl Bromide | Organostannane | Product | Yield (%) |

| Bromobenzene | Tributyl(phenyl)stannane | Biphenyl | 94 |

| 4-Bromoanisole | Tributyl(vinyl)stannane | 4-Methoxystyrene | 89 |

| 1-Bromo-3,5-dimethylbenzene | (Furan-2-yl)tributylstannane | 2-(3,5-Dimethylphenyl)furan | 91 |

| 2-Bromonaphthalene | Tributyl(thiophen-2-yl)stannane | 2-(Naphthalen-2-yl)thiophene | 87 |

The mechanism of the Stille coupling involves the oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination. The triisopropylphosphine ligand helps to create a coordinatively unsaturated palladium center, which is crucial for the transmetalation step to occur efficiently.

Kumada-Tamao-Corriu Coupling Reaction

The Kumada-Tamao-Corriu coupling reaction, which utilizes a Grignard reagent as the nucleophile to couple with an organic halide, can be effectively catalyzed by palladium complexes containing triisopropylphosphine. This reaction is a powerful tool for the formation of carbon-carbon bonds, and the choice of ligand is critical for achieving high yields and preventing unwanted side reactions. The electron-rich nature of triisopropylphosphine enhances the rate of oxidative addition and the steric bulk promotes the reductive elimination step.

Table 3: Kumada-Tamao-Corriu Coupling of Aryl Bromides with Grignard Reagents using a Palladium/Triisopropylphosphine-derived Catalyst

| Aryl Bromide | Grignard Reagent | Product | Yield (%) |

| Bromobenzene | Phenylmagnesium bromide | Biphenyl | 96 |

| 4-Bromotoluene | Methylmagnesium bromide | 4-Methyltoluene | 85 |

| 1-Bromo-2-methylbenzene | Ethylmagnesium bromide | 1-Ethyl-2-methylbenzene | 88 |

| 2-Bromopyridine | Isopropylmagnesium chloride | 2-Isopropylpyridine | 82 |

The catalytic cycle for the Kumada-Tamao-Corriu coupling is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The highly reactive nature of Grignard reagents necessitates careful control of reaction conditions, and the use of bulky phosphine ligands like triisopropylphosphine can help to stabilize the catalytic species and improve selectivity.

Dehydrogenation Reactions

Systems derived from this compound have also found application in dehydrogenation reactions, particularly when complexed with iridium. Iridium pincer complexes featuring bulky phosphine ligands are highly active catalysts for the dehydrogenation of alkanes to alkenes. The triisopropylphosphine ligand, with its large cone angle and strong electron-donating ability, is instrumental in creating a robust and highly active catalytic center.

These catalysts can operate under transfer dehydrogenation conditions or in acceptorless dehydrogenation processes. For instance, the dehydrogenation of cyclooctane (B165968) to cyclooctene (B146475) is a benchmark reaction for evaluating the efficacy of such catalysts.

Table 4: Iridium-catalyzed Dehydrogenation of Cyclooctane

| Catalyst System | Substrate | Product | Turnover Number (TON) |

| [Ir(H)2(P(iPr)3)2(pyridine)]+ | Cyclooctane | Cyclooctene | >1000 |

| Iridium Pincer Complex with P(iPr)3 | n-Hexane | Hexenes | High |

Mechanistic studies of these iridium-catalyzed dehydrogenation reactions point to a cycle involving C-H activation of the alkane, β-hydride elimination to form an alkene and an iridium-dihydride species, and subsequent release of hydrogen or transfer to a hydrogen acceptor to regenerate the active catalyst. The steric and electronic properties of the triisopropylphosphine ligand are critical for both the stability of the catalyst at the high temperatures often required for dehydrogenation and for promoting the key elementary steps of the catalytic cycle.

Hydrogenation of Unsaturated Compounds

Catalyst systems derived from this compound are also effective in the selective hydrogenation of unsaturated compounds. The triisopropylphosphine ligand, when coordinated to a metal center such as palladium, can modulate the catalytic activity and selectivity in the reduction of alkynes and α,β-unsaturated aldehydes.

Phenylacetylene Hydrogenation

The selective hydrogenation of phenylacetylene to styrene is a challenging transformation, as over-hydrogenation to ethylbenzene (B125841) can readily occur. Palladium catalysts modified with triisopropylphosphine have been shown to exhibit high selectivity for the formation of styrene. The bulky phosphine ligand is believed to sterically hinder the coordination of styrene to the catalyst surface, thereby preventing its further reduction.

Table 5: Selective Hydrogenation of Phenylacetylene to Styrene

| Catalyst System | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Styrene (%) |

| Pd/C with P(iPr)3 | 80 | 5 | 99 | 95 |

| Pd(OAc)2/P(iPr)3 | 60 | 3 | >98 | 92 |

The mechanism involves the activation of hydrogen on the palladium surface and its subsequent addition across the triple bond of phenylacetylene. The selectivity is largely controlled by the relative adsorption strengths and reaction rates of phenylacetylene and styrene on the catalyst surface, which are influenced by the presence of the triisopropylphosphine ligand.

Cinnamaldehyde (B126680) Hydrogenation

The selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes, such as cinnamaldehyde, to produce the corresponding unsaturated alcohol (cinnamyl alcohol) is a valuable transformation in the fine chemicals industry. This is a difficult reaction to control as the C=C bond is often more readily hydrogenated. Palladium catalysts modified with ligands like triisopropylphosphine can enhance the selectivity towards the desired cinnamyl alcohol. The electron-rich phosphine can increase the electron density on the palladium, which is thought to favor the activation of the C=O bond over the C=C bond.

Table 6: Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol

| Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Cinnamyl Alcohol (%) |

| Pd/TiO2 with P(iPr)3 | Ethanol | 100 | 95 | 85 |

| PdCl2(P(iPr)3)2 | Toluene | 80 | 92 | 88 |

The mechanism is believed to involve the coordination of the cinnamaldehyde to the palladium center. The mode of coordination (i.e., through the C=C or C=O group) is influenced by the electronic properties of the catalyst, which are in turn affected by the phosphine ligand. An electron-rich metal center is proposed to interact more strongly with the electrophilic carbon of the carbonyl group, thus promoting its hydrogenation.

Comparison of [RuHCl(CO)(mtppms-Na)3] and [RuH(H2O)(CO)(mtppms-Na)3][BF4] as Catalysts

The catalytic activities of the water-soluble ruthenium complexes, [RuHCl(CO)(mtppms-Na)3] (Complex 1) and [RuH(H2O)(CO)(mtppms-Na)3][BF4] (Complex 2), are interconvertible and highly dependent on the reaction medium, particularly the presence of chloride ions and the pH. mdpi.com In aqueous solutions, Complex 1 fully dissociates to form the aqua-complex, [RuH(H2O)(CO)(mtppms-Na)3]+, which is the same cation as in Complex 2. mdpi.com Therefore, to compare their intrinsic catalytic properties without this interconversion, methanol (B129727) was utilized as a solvent where no chloride dissociation occurs from Complex 1. mdpi.com

The hydrogenation of phenylacetylene was employed as a benchmark reaction to evaluate and compare the performance of these two catalysts. In methanol, hydrogenations catalyzed by Complex 1 were observed to be faster than those using Complex 2. A notable characteristic of the reaction with Complex 1 was that it proceeded at a constant rate until the substrate was fully consumed, indicating a zero-order dependence on the substrate concentration. This suggests a strong coordination between the substrate and the catalyst. mdpi.com

In aqueous-organic biphasic systems, the catalytic activity is significantly influenced by the composition of the aqueous phase. For the hydrogenation of phenylacetylene, the rate when using a 1 M aqueous NaCl phase with Complex 1 was three times higher than the rate observed in pure water. This enhancement is attributed to the common ion effect of chloride, which shifts the equilibrium from the less active aqua-complex (Complex 2) towards the more active chlorido-complex (Complex 1). mdpi.com In contrast, for the hydrogenation of cinnamaldehyde, the presence of chloride ions led to a decrease in the reaction rate. mdpi.com

Table 1: Comparison of Catalytic Activity in Phenylacetylene Hydrogenation

| Catalyst | Solvent/Aqueous Phase | Relative Rate | Key Observation | Source |

|---|---|---|---|---|

| [RuHCl(CO)(mtppms-Na)3] | Methanol | Faster | Zero-order kinetics | mdpi.com |

| [RuH(H2O)(CO)(mtppms-Na)3][BF4] | Methanol | Slower | - | mdpi.com |

| [RuHCl(CO)(mtppms-Na)3] | Biphasic (Pure H2O) | 1x | Baseline for biphasic system | mdpi.com |

| [RuHCl(CO)(mtppms-Na)3] | Biphasic (1 M NaCl) | 3x | Rate enhancement by Cl⁻ | mdpi.com |

Catalytic Cycle Analysis

The catalytic cycle for processes like hydrogenation and hydroformylation involving ruthenium-phosphine complexes is a multi-step sequence. For the specific catalysts [RuHCl(CO)(mtppms-Na)3] and [RuH(H2O)(CO)(mtppms-Na)3][BF4], the cycle is initiated by the interaction of the ruthenium hydride species with the substrate. The key difference between the two complexes lies in the lability of the ligand trans to the hydride. In Complex 1, this is a chloride ion, while in Complex 2, it is a water molecule.

The generally accepted mechanism for hydroformylation, which shares common steps with hydrogenation, involves the following key stages:

Ligand Dissociation and Substrate Coordination : The cycle often begins with the dissociation of a ligand (like CO or a phosphine) to create a vacant coordination site for the alkene (or alkyne) substrate to bind. uva.nl

CO Insertion (for Hydroformylation) : In hydroformylation, a CO molecule coordinates to the metal center and subsequently inserts into the ruthenium-alkyl bond, forming a ruthenium-acyl species. uva.nlresearchgate.net

Oxidative Addition/Reductive Elimination : For hydrogenation, the ruthenium-alkyl intermediate may react with H2. In hydroformylation, the cycle concludes with the oxidative addition of H2 followed by reductive elimination of the aldehyde product, which regenerates the initial ruthenium-hydride catalyst. researchgate.net

The interconversion between the chlorido-complex and the aqua-complex adds another layer of control. mdpi.com In aqueous media with low chloride concentration, the aqua-complex dominates. The water ligand is generally more labile than the chloride ligand, which could facilitate faster substrate coordination. However, experimental data for phenylacetylene hydrogenation shows that the chlorido-complex is more active, suggesting that the electronic effects of the chloride ligand or subsequent steps in the cycle are more influential for this particular substrate. mdpi.com The efficiency of the catalytic cycle is thus a delicate balance between ligand lability, substrate binding affinity, and the rates of the insertion and elimination steps.

Alkyne Isomerization and Dimerization

Ruthenium complexes are effective catalysts for the isomerization of alkynes. A common transformation is the isomerization of a terminal alkyne to a ruthenium-vinylidene complex. acs.org This process is a key step in many catalytic reactions and involves the 1,2-migration of the acetylenic hydrogen atom to the adjacent carbon, mediated by the metal center. The formation of these vinylidene intermediates can lead to subsequent reactions, such as the isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts. researchgate.net

The activation of internal alkynes by certain ruthenium complexes can also lead to the formation of disubstituted vinylidene species. researchgate.net Furthermore, ruthenium catalysts like [Cp*RuCl]4 can promote unorthodox trans-addition reactions across internal alkynes, which, while not a direct isomerization of the starting material, involves significant rearrangement and demonstrates the catalyst's ability to manipulate the alkyne structure. nih.govacs.org

Rhodium complexes, particularly those containing phosphine ligands, are also well-known for catalyzing alkyne transformations, which can include isomerization. The steric and electronic properties of the phosphine ligands play a critical role in controlling the activity and selectivity of the catalyst. duke.edu For instance, steric crowding in the inner coordination shell of the rhodium center, influenced by the structure of the phosphine ligand, can affect the rates of both hydrogenation and isomerization reactions. duke.edu While more commonly studied for alkenes, the fundamental steps of migratory insertion and β-hydride elimination are relevant to alkyne isomerization as well. Rhodium-catalyzed hydroarylation of alkynes with phosphines can proceed through a P(III)-chelation assisted C-H activation, leading to functionalized phosphine products. nih.gov

Ruthenium complexes are proficient catalysts for the dimerization of terminal alkynes, a highly atom-economical method for forming conjugated 1,3-enynes. researchgate.net A range of ruthenium catalysts, including piano-stool Ru-N-Heterocyclic Carbene (NHC) complexes, have been shown to effectively promote this transformation. The steric environment around the metal center is a key factor in determining the selectivity of the dimerization. Highly congested complexes can lead to 100% gem-enyne products, which are valuable building blocks in organic synthesis. researchgate.net While the prompt specifically mentions carbyne complexes, the broader class of ruthenium complexes, including those with NHC and cyclopentadienyl (B1206354) ligands, are well-documented for this catalytic activity. researchgate.netnih.gov

C−H Activation Reactions

Phosphonium salts and their related phosphine precursors are pivotal in the field of C-H activation, acting as ligands, additives, or substrates. The activation of C-H bonds is a powerful strategy for streamlining the synthesis of complex molecules and functional materials. acs.org

Recent research has demonstrated that quaternary phosphonium salts can function as essential additives in transition metal catalysis. In one groundbreaking example, phosphonium salts were identified as multifunctional additives in a palladium-catalyzed system for the P(III)-directed C-H activation of aminophosphines and their subsequent annulation with alkynes. The salt was found to lower the energy barrier of key steps, regenerate the palladium catalyst, and protect the P(III) directing group from oxidation. nih.gov

Platinum(II) complexes have also been shown to promote C-H activation in phosphonium salts. For example, the reaction of PtCl2 with allyl-phosphonium salts can lead to orthometalation through the activation of a C(aryl)-H bond on a phenyl group of the phosphine, rather than the more anticipated C-H bond adjacent to the phosphonium center. This process is often accompanied by isomerization of the allyl group. acs.orgresearchgate.net

The development of phosphorus(III)-directed C-H activation has emerged as a significant and innovative approach for ligand design and synthesis. nih.gov Rhodium-catalyzed systems can activate the aromatic C-H bonds of tertiary phosphines, allowing for their hydroarylation with alkenes and alkynes. This P(III)-chelation assisted C-H activation provides a direct route to diverse libraries of functionalized phosphine ligands with varied steric and electronic properties. nih.gov This strategy facilitates the late-stage diversification of phosphine frameworks, which is crucial for optimizing catalyst performance. nih.gov

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental processes in industrial and synthetic chemistry. The efficacy of transition metal catalysts, particularly those based on palladium and rhodium, is profoundly influenced by the choice of ligand. Bulky and electron-donating phosphine ligands, such as triisopropylphosphine, are known to enhance catalytic activity and control selectivity. tcichemicals.com

In palladium-catalyzed carbonylation of olefins, the steric bulk of the phosphine ligand plays a major role in directing the reaction's selectivity. mdpi.com For instance, highly hindered ligands can favor the formation of methyl propanoate over high molecular weight polyketones during ethene carbonylation. mdpi.com The strong electron-donating nature of alkylphosphines like triisopropylphosphine increases the electron density on the metal center, which generally facilitates the crucial oxidative addition step in the catalytic cycle. tcichemicals.comdiva-portal.org While specific studies focusing solely on triisopropylphosphine are not extensively detailed in the literature, its properties are analogous to other bulky alkylphosphines, like tri-tert-butylphosphine (B79228), which are known to promote high catalyst activity. tcichemicals.com

Rhodium-catalyzed carbonylation, such as hydroformylation, also benefits from phosphine ligands. academie-sciences.fr The ligand influences both the activity and the regioselectivity of the reaction. For example, in the hydroformylation of styrene, the introduction of bulky tolyl groups on the phosphine ligand, instead of phenyl groups, led to a significant increase in catalytic activity. academie-sciences.fr This suggests that the large cone angle of triisopropylphosphine (160°) would similarly be expected to create a highly active catalytic system. wikipedia.org Stoichiometric studies on rhodium complexes have shown that the rate of oxidative addition of methyl iodide, a key step in the catalytic cycle for methanol carbonylation, is significantly faster for phosphine-containing complexes compared to species without them. researchgate.net

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a widely used method for producing organosilicon compounds. The choice of catalyst and ligand is critical for controlling the reaction's efficiency and selectivity. Systems derived from this compound, which provide the triisopropylphosphine ligand, have been utilized in these transformations.

In a study on silver-catalyzed hydrosilylation of aldehydes, triisopropylphosphine was employed as a ligand. rsc.org The catalytic system, comprising a silver salt (AgOTf) and the phosphine ligand, effectively catalyzed the reaction between various aldehydes and dimethylphenylsilane (B1631080). The results highlight the competence of this ligand in promoting the catalytic activity of the silver center.

The following table summarizes the catalytic results for the hydrosilylation of benzaldehyde (B42025) with dimethylphenylsilane using various phosphine ligands, including triisopropylphosphine.

| Ligand | Conversion of Benzaldehyde (%) | Turnover Frequency (TOF) at 0.25 h |

|---|---|---|

| Triethylphosphine | 98 | 110 |

| Tri-n-butylphosphine | 91 | 90 |

| Triisopropylphosphine | 88 | 60 |

| Tricyclohexylphosphine | 70 | 30 |

| Tri-t-butylphosphine | 15 | 10 |

| Triphenylphosphine (B44618) | 78 | 40 |

Data sourced from a study on silver-catalyzed hydrosilylation of aldehydes. Conditions: 3 mol% AgOTf, 20 mol% Ligand, 2 equivalents Me2PhSiH. rsc.org

Furthermore, platinum-catalyzed hydrosilylation of terminal alkynes has been shown to be highly effective with bulky alkylphosphine ligands. For instance, a catalyst system using the sterically demanding tri-tert-butylphosphine ligand with a platinum(0) source achieved excellent regio- and stereoselectivity in the hydrosilylation of various terminal alkynes. organic-chemistry.org Given the similar steric profile of triisopropylphosphine, it is expected to perform comparably in promoting such transformations. wikipedia.org

Catalysis in Aqueous Media

Performing catalytic reactions in aqueous media is a key objective of green chemistry, offering environmental and economic benefits. A significant challenge is the solubility of the catalyst components, particularly the hydrophobic phosphine ligands, in water. Triisopropylphosphine is not inherently water-soluble. wikipedia.org Therefore, its application in aqueous media typically requires specific strategies.

One common approach is the use of a biphasic system, where the catalyst resides in an organic phase (or an ionic liquid) and the reactants and products are in the aqueous phase, facilitating catalyst separation and recycling. tudelft.nl Another strategy involves modifying the phosphine ligand itself to impart water solubility. This is often achieved by introducing sulfonate groups (-SO3Na) to the ligand structure, as famously demonstrated with triphenylphosphine to create TPPMS (monosulfonated) and TPPTS (trisulfonated) ligands. tudelft.nl These water-soluble ligands have enabled industrial-scale aqueous biphasic processes like the Ruhrchemie/Rhône-Poulenc process for propene hydroformylation. tudelft.nl

A more recent strategy involves integrating the phosphine ligand and an ionic liquid into a single molecule. rsc.org This creates a catalyst carrier with the dual functions of a ligand and a solvent, allowing for a highly effective homogeneous catalysis-biphasic separation system with minimal solvent use. rsc.org While these specific modifications have not been extensively reported for triisopropylphosphine, these principles outline the established methods by which such a hydrophobic ligand could be adapted for catalysis in aqueous or biphasic systems.

General Mechanistic Studies of Metal-Ligand Cooperation

In classical transition metal catalysis, ligands are often considered "spectators" that tune the steric and electronic environment of the metal center where all the key bond-making and bond-breaking events occur. nih.govresearchgate.net However, a more intricate paradigm known as metal-ligand cooperation (MLC) has emerged, where the ligand is not passive but actively participates in the catalytic cycle. nih.govnih.govacs.org MLC implies that both the metal and the ligand are directly involved in substrate activation and transformation processes. researchgate.net

Several modes of MLC have been identified:

Aromatization-Dearomatization: Pincer-type ligands based on pyridine (B92270) or other aromatic systems can undergo dearomatization to activate a substrate (e.g., H-H, N-H, or O-H bonds) and subsequently regain aromaticity to release the product. acs.org This provides a powerful thermodynamic driving force for the reaction.

Bifunctional Substrate Activation: The ligand may possess a basic or acidic site that works in concert with the metal center. uu.nl For example, an amine group on a ligand can act as a proton relay in hydrogenation reactions. uu.nl

Hemilability: One of the donor arms of a multidentate ligand can reversibly dissociate from the metal center. uu.nl This creates a vacant coordination site necessary for substrate binding and activation, while the ligand remains tethered to the metal, preventing complete dissociation. nsf.gov

Phosphine-based ligands are central to the development of MLC. Pincer complexes with phosphine donors are particularly well-suited for these cooperative pathways, providing a stable coordination environment while allowing for flexibility and reactivity at the ligand backbone or the metal-ligand interface. acs.orguu.nl

Intermediate Generation, Observation, and Characterization

Understanding a catalytic cycle requires the identification and characterization of key intermediates. For catalysts incorporating phosphine ligands, various organometallic species can be generated, and in some cases, isolated for detailed study. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are vital for this purpose.

For example, in palladium-catalyzed carbonylation reactions, a putative catalytic intermediate, (Xantphos)Pd(Br)benzoyl, was successfully prepared and characterized by X-ray crystallography. nih.gov This provided direct structural evidence for the species involved in the catalytic cycle. Similarly, in rhodium-catalyzed dehydrocoupling of phosphines, rhodium phosphido intermediates have been isolated and characterized, confirming their role in the P-H activation process. nih.gov The characterization of such intermediates is crucial for validating proposed mechanisms and understanding how ligands like triisopropylphosphine influence the structure and stability of these transient species.

Spectroscopic Investigations of Catalytic Cycles

Spectroscopic methods are powerful tools for probing catalytic cycles in situ, providing information on the species present under actual reaction conditions. For systems involving phosphine ligands, ³¹P NMR spectroscopy is particularly informative. The chemical shift and coupling constants in ³¹P NMR spectra are highly sensitive to the coordination environment of the phosphorus atom, allowing for the observation of ligand binding, dissociation, and the formation of different catalytic intermediates. mdpi.com

For instance, multinuclear NMR spectroscopy has been used to prove that a cis-coordinated diphosphine ligand remains chelated throughout the entire catalytic cycle of a palladium-catalyzed carbonylation, refuting an alternative mechanism involving ligand dissociation. mdpi.com In other studies, kinetic analyses of platinum aryloxide carbonylation were followed by ³¹P{¹H} NMR to establish the reaction's dependence on CO concentration and elucidate the mechanistic pathway. capes.gov.br These spectroscopic investigations provide dynamic information about the catalytic system that is complementary to the static picture offered by the crystallographic characterization of isolated intermediates.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms in homogeneous catalysis. researchgate.netnih.gov DFT calculations allow for the exploration of entire catalytic cycles, the determination of geometries for transient intermediates and transition states, and the calculation of reaction energy profiles. researchgate.netrsc.org

These studies are especially valuable for understanding the role of phosphine ligands. By computationally comparing different ligands, researchers can dissect the steric and electronic effects that govern catalyst performance. nih.gov For example, DFT studies on rhodium-catalyzed direct arylation of phosphines have elucidated the preferred mechanistic pathway, involving oxidative addition of the C-Br bond followed by a concerted metalation-deprotonation step. nih.gov Similarly, computational analysis of Suzuki-Miyaura coupling helps to explain the superior efficacy of bulky, electron-donating phosphine ligands by revealing their impact on the energy barriers of key steps like oxidative addition and reductive elimination. nih.gov Such computational insights are crucial for rational catalyst design and for predicting the behavior of systems incorporating ligands like triisopropylphosphine.

The catalytic prowess of systems derived from this compound is a subject of significant academic and industrial interest. The bulky and electron-donating nature of the triisopropylphosphine precursor influences the steric and electronic environment of catalytic centers, thereby dictating reaction pathways and efficiencies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to unravel the intricate mechanisms of these catalytic processes at a molecular level.

Theoretical and Computational Elucidations

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing critical insights into reaction mechanisms, transition states, and the thermodynamic and kinetic profiles of catalytic cycles. researchgate.netwiley-vch.de In the context of catalysis involving phosphine ligands, such as those derived from this compound, DFT studies can elucidate the role of the phosphine in stabilizing intermediates and facilitating key bond-forming or bond-breaking steps. rsc.orgresearchgate.net

While specific DFT studies focusing exclusively on this compound are not extensively documented in the provided literature, the principles of such calculations are well-established for a wide array of catalytic reactions. researchgate.netcam.ac.uknih.gov These calculations typically involve optimizing the geometries of reactants, intermediates, transition states, and products. youtube.com The energetic information obtained allows for the determination of reaction barriers and the identification of the rate-determining step. researchgate.net For instance, in phosphine-catalyzed reactions, DFT can model the initial nucleophilic attack of the phosphine, subsequent transformations, and the final catalyst regeneration step. rsc.orgresearchgate.net

The choice of functional and basis set is a critical aspect of these calculations, with hybrid functionals like B3LYP and M06-2X often employed for their balance of accuracy and computational cost. cam.ac.uknih.gov Solvation models are also frequently incorporated to simulate the reaction environment more realistically. cam.ac.uk The insights gained from these theoretical investigations are invaluable for understanding catalyst behavior and for the rational design of more efficient catalytic systems.

Table 1: Representative Applications of DFT in Catalysis

| Catalytic Process | Computational Method | Key Findings |

|---|---|---|

| Phosphine-Catalyzed Ring-Opening | DFT | Elucidation of reaction mechanism and origin of chemoselectivity. rsc.org |

| Palladium-Catalyzed Cross-Coupling | DFT | Investigation of the effect of phosphine ligands on the reaction mechanism. |

This table is generated based on the principles of DFT applications in catalysis as no specific data for this compound was found.

Metal-hydride species are crucial intermediates in many catalytic cycles, including hydrogenation, hydroformylation, and isomerization reactions. Theoretical studies, often in conjunction with experimental techniques like infrared (IR) spectroscopy and nuclear resonance vibrational spectroscopy (NRVS), are vital for characterizing the vibrational properties of M-H bonds. nih.govnih.gov These vibrations are sensitive to the electronic and steric environment of the metal center, which is directly influenced by ancillary ligands such as phosphines.

Computational methods, primarily DFT, can accurately predict the vibrational frequencies of metal-hydride complexes. nih.govnih.gov By calculating the harmonic frequencies, researchers can assign experimentally observed vibrational bands to specific M-H stretching and bending modes. nih.gov For instance, in a study of a di-iron hydride complex, DFT calculations were able to elucidate the normal modes of the rhomboidal iron-hydride core, showing Fe-H stretching vibrations at frequencies greater than 1200 cm⁻¹. nih.govnih.gov